propan-2-yl 4,4,4-trifluoro-2-[2-hydroxy-5-(3-nitrobenzenesulfonamido)phenyl]-3-oxobutanoate
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Overview
Description
propan-2-yl 4,4,4-trifluoro-2-[2-hydroxy-5-(3-nitrobenzenesulfonamido)phenyl]-3-oxobutanoate is a complex organic compound characterized by its trifluoromethyl group and nitrophenyl sulfonylamino moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propan-2-yl 4,4,4-trifluoro-2-[2-hydroxy-5-(3-nitrobenzenesulfonamido)phenyl]-3-oxobutanoate typically involves multiple steps, including the introduction of the trifluoromethyl group and the nitrophenyl sulfonylamino group. One common method involves the reaction of a suitable precursor with trifluoromethylating agents under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and quality control to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
propan-2-yl 4,4,4-trifluoro-2-[2-hydroxy-5-(3-nitrobenzenesulfonamido)phenyl]-3-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrazine, and catalysts such as palladium on carbon. The reaction conditions often involve controlled temperatures, pressures, and pH levels to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce amino-substituted products .
Scientific Research Applications
propan-2-yl 4,4,4-trifluoro-2-[2-hydroxy-5-(3-nitrobenzenesulfonamido)phenyl]-3-oxobutanoate has diverse applications in scientific research, including:
Mechanism of Action
The mechanism of action of propan-2-yl 4,4,4-trifluoro-2-[2-hydroxy-5-(3-nitrobenzenesulfonamido)phenyl]-3-oxobutanoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and nitrophenyl sulfonylamino moiety play crucial roles in its biological activity. The compound may inhibit certain enzymes or receptors, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
4,4,4-Trifluoro-1-phenylbutane-1,3-dione: Another trifluoromethyl-containing compound with similar chemical properties.
Imidazole-containing compounds: Share some structural features and biological activities.
Uniqueness
propan-2-yl 4,4,4-trifluoro-2-[2-hydroxy-5-(3-nitrobenzenesulfonamido)phenyl]-3-oxobutanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound in various applications .
Properties
IUPAC Name |
propan-2-yl 4,4,4-trifluoro-2-[2-hydroxy-5-[(3-nitrophenyl)sulfonylamino]phenyl]-3-oxobutanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N2O8S/c1-10(2)32-18(27)16(17(26)19(20,21)22)14-8-11(6-7-15(14)25)23-33(30,31)13-5-3-4-12(9-13)24(28)29/h3-10,16,23,25H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAHBPJDICLGKSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(C1=C(C=CC(=C1)NS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-])O)C(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N2O8S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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